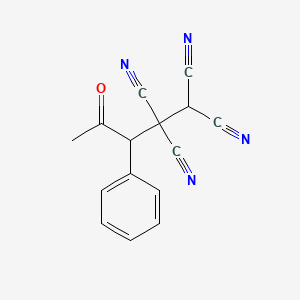
2-Amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of amino, methyl, diphenyl, and carbonitrile groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile can be achieved through a multi-component reaction involving aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate. One efficient method involves the use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) as the reaction medium . This method is advantageous due to its high yield, short reaction time, and environmentally friendly nature.
Another method involves the condensation of chalcones with malononitrile and ammonium acetate in the presence of ionic liquid ethylammonium nitrate . This approach also offers excellent yields and the ability to recycle and reuse the ionic liquid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multi-component reactions under controlled conditions. The use of solvent-free conditions and recyclable ionic liquids can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of fluorescent sensors for monitoring photopolymerization processes.
Mechanism of Action
The mechanism of action of 2-amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent sensor by undergoing photo-induced electron transfer reactions, which enable the monitoring of photopolymerization processes . The compound’s ability to form initiating species via photo-reduction or photo-oxidation pathways is crucial for its function as a photoinitiator .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylpyridine-3-carbonitrile: Similar structure but lacks the methyl group at the 5-position.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Contains an imidazo ring fused to the pyridine ring.
Uniqueness
2-Amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C19H15N3 |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H15N3/c1-13-17(14-8-4-2-5-9-14)16(12-20)19(21)22-18(13)15-10-6-3-7-11-15/h2-11H,1H3,(H2,21,22) |
InChI Key |
OOFICXDIKWEJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-hydroxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11092899.png)
![1-(4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11092908.png)
![(2Z)-2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11092911.png)
![(4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11092917.png)

![5-{(2Z)-2-[1-(3,4-dihydroxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11092922.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11092927.png)
![ethyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(2-chlorophenyl)hydrazinylidene]ethanoate](/img/structure/B11092929.png)
![1,3-dioxo-2-[4-(phenylamino)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11092939.png)

![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B11092947.png)
amino}-4-oxobutanoic acid](/img/structure/B11092950.png)

![N-{4-[(1Z)-3-amino-2-cyano-3-thioxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B11092988.png)
